2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic aromatic organic compound belonging to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,3-dimethylpyridine derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process. Additionally, safety measures and environmental considerations are taken into account to minimize waste and ensure the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules
Biology: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and antiviral activities. These properties make it a candidate for the development of new therapeutic agents.
Medicine: The compound and its derivatives have been investigated for their potential use in treating various diseases, including cancer and inflammatory disorders. Studies have shown promising results in preclinical models.
Industry: The compound's chemical properties make it suitable for use in the development of new materials and chemical processes. Its applications extend to the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is part of a broader class of imidazo[4,5-b]pyridine derivatives. Similar compounds include:
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: This compound differs by the presence of a single methyl group instead of two.
Imidazo[1,2-a]pyridine-6-carboxylic acid: This compound has a different ring fusion pattern compared to the imidazo[4,5-b]pyridine system.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 3 positions enhances its stability and reactivity compared to its analogs.
Properties
IUPAC Name |
2,3-dimethylimidazo[4,5-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-3-6(9(13)14)4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVGYCRRDCPAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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